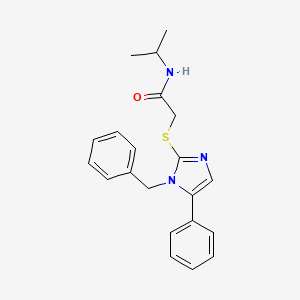

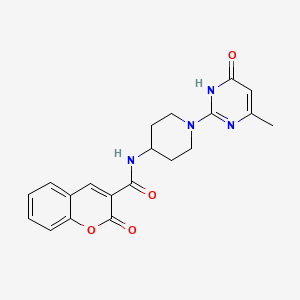

![molecular formula C23H21Cl2N5O2S3 B2630435 2,4-dichloro-N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide CAS No. 532975-62-5](/img/structure/B2630435.png)

2,4-dichloro-N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in many fields due to their diverse biological activities . The 1,3,4-thiadiazole ring in particular is known to exhibit a wide range of biological activities such as anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and antihypertensive .

Scientific Research Applications

Antimicrobial and Antifungal Action

Research on derivatives of sulfonyl-substituted nitrogen-containing heterocycles, including 2,4-dichloro-N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide, has shown promising antimicrobial and antifungal properties. These compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Specifically, compounds with the structure containing 1,3,4-thiadiazole cycles have demonstrated high antimicrobial activity, warranting further investigation for potential applications in combating microbial and fungal infections (Sych et al., 2019).

Heterocyclic Compound Synthesis

The synthesis and characterization of heterocyclic compounds, including those based on 1,3,4-thiadiazole frameworks, are crucial for the development of new therapeutic agents. Studies involving the acylation of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine by heteraryl-substituted acid chlorides have led to the discovery of novel heterocyclic compounds not previously reported in literature. These compounds' structures and purity have been confirmed through various spectroscopic methods, highlighting their potential in the synthesis of pharmacologically active molecules (Ihor O. Pokotylo et al., 2019).

Anticancer Properties

The exploration of pharmacophore hybridization has led to the development of drug-like small molecules with anticancer properties. A notable example includes compounds featuring 1,3,4-thiadiazole and dichloroacetic acid moieties, synthesized using a cost-effective approach. These compounds have shown promising anticancer activity in vitro, suggesting their potential use in cancer treatment strategies. The structural confirmation through NMR, LC-MS spectra, and the evaluation of their anticancer activity underline the importance of such compounds in medicinal chemistry (Yushyn et al., 2022).

Glutaminase Inhibitors

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), indicating their therapeutic potential. These analogs, through structure-activity relationship studies, have shown similar potency to BPTES with improved drug-like properties, including aqueous solubility. Their ability to inhibit GLS and attenuate the growth of cancer cells in vitro and in vivo highlights their potential as cancer therapeutic agents (Shukla et al., 2012).

properties

IUPAC Name |

2,4-dichloro-N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl2N5O2S3/c1-2-33-23-29-28-22(35-23)27-20(31)13-34-19-12-30(18-6-4-3-5-16(18)19)10-9-26-21(32)15-8-7-14(24)11-17(15)25/h3-8,11-12H,2,9-10,13H2,1H3,(H,26,32)(H,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSBVVCHGAGYBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl2N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2630354.png)

![1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B2630355.png)

![N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B2630356.png)

![2-[2-(Phenylmethoxycarbonylamino)pyridin-4-yl]acetic acid](/img/structure/B2630359.png)

![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2630360.png)

![1-[3-(2-Ethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2630364.png)

![5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2630370.png)